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molecular formula C16H11BrN2 B1599732 2,2'-(5-Bromo-1,3-phenylene)dipyridine CAS No. 150239-89-7

2,2'-(5-Bromo-1,3-phenylene)dipyridine

Cat. No. B1599732
M. Wt: 311.18 g/mol
InChI Key: WYBQKTWLOQGECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120773B2

Procedure details

In a stream of argon, 89 mL of a 1.57M tert-butyllithium pentane solution was dissolved in 32 mL of tetrahydrofuran, and the solution was cooled to −78° C. 10.0 g of 2-bromopyridine was added dropwise to the solution, and the mixture was stirred for 1.5 hours. 42.5 g of dichloro(tetramethylethylenediamine)zinc was added to the mixture, and the temperature of the resultant mixture was elevated to room temperature, and the mixture was further stirred for 1 hour. To the resultant mixture, a suspension of 10.0 g of 1,3,5-tribromobenzene and 734 mg of tetrakis(triphenylphosphine)palladium in 64 mL of tetrahydrofuran was added. The obtained mixture was heated under reflux for 17 hours while being stirred. Then the obtained reaction mixture was cooled to room temperature, and was then distilled under a reduced pressure to remove all volatile materials. Water and chloroform were added to the concentrate, and the organic phase was separated and distilled to remove the solvent. The thus-obtained crude product was purified by silica gel chromatography using an ethyl acetate/hexane (2:8-1:1) mixed solvent to give 6.5 g of the target 3,5-di(2-pyridyl)bromobenzene as a yellow solid (yield: 66%).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro(tetramethylethylenediamine)zinc
Quantity
42.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
64 mL
Type
solvent
Reaction Step Four
Quantity
734 mg
Type
catalyst
Reaction Step Four
Name
tert-butyllithium pentane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
32 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[C:9]1[CH:14]=[C:13]([Br:15])[CH:12]=[C:11](Br)[CH:10]=1>CCCCC.C([Li])(C)(C)C.O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:11]1[CH:12]=[C:13]([Br:15])[CH:14]=[C:9]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:10]=1 |f:2.3,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Two
Name
dichloro(tetramethylethylenediamine)zinc
Quantity
42.5 g
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Br)Br
Name
Quantity
64 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
734 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
tert-butyllithium pentane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC.C(C)(C)(C)[Li]
Name
Quantity
32 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 hours
Duration
17 h
STIRRING
Type
STIRRING
Details
while being stirred
CUSTOM
Type
CUSTOM
Details
Then the obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
was then distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove all volatile materials
ADDITION
Type
ADDITION
Details
Water and chloroform were added to the concentrate
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The thus-obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
mixed solvent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=C(C=C(C1)C1=NC=CC=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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